Home > Products > Screening Compounds P81844 > BCN-PEG1-Val-Cit-PAB-OH
BCN-PEG1-Val-Cit-PAB-OH -

BCN-PEG1-Val-Cit-PAB-OH

Catalog Number: EVT-8246756
CAS Number:
Molecular Formula: C34H50N6O8
Molecular Weight: 670.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BCN-PEG1-Val-Cit-PAB-OH is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs), which are innovative therapeutic agents designed for targeted cancer treatment. This compound acts as a cleavable linker, facilitating the release of cytotoxic drugs specifically within cancer cells. The structural components of BCN-PEG1-Val-Cit-PAB-OH include a bicyclo[6.1.0]nonyne (BCN) moiety, polyethylene glycol (PEG), a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) group.

Source and Classification

BCN-PEG1-Val-Cit-PAB-OH is classified as a cleavable linker in the context of ADCs. It is sourced from synthetic organic chemistry processes that involve multiple reaction steps to ensure high purity and yield. The compound is particularly valued for its stability in circulation and selective cleavage in lysosomal environments, which enhances the therapeutic efficacy of ADCs by ensuring that the drug payload is released only within target cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of BCN-PEG1-Val-Cit-PAB-OH involves several key steps:

  1. Formation of the BCN Group: This step begins with cyclooctyne derivatives, which undergo various reactions to yield the BCN moiety.
  2. PEGylation: The introduction of the PEG1 unit enhances the solubility and biocompatibility of the compound.
  3. Addition of Val-Cit Linker: The valine-citrulline dipeptide is incorporated, which is specifically cleavable by cathepsin B, an enzyme found in lysosomes.
  4. PAB Group Addition: The para-aminobenzyl group is added to facilitate the release of the drug payload upon cleavage.

Industrial production often employs batch processing for precise control or continuous flow synthesis for efficiency and scalability .

Molecular Structure Analysis

Structure and Data

The molecular formula of BCN-PEG1-Val-Cit-PAB-OH is C27H43N5O8C_{27}H_{43}N_{5}O_{8}, with a molecular weight of approximately 565.67 g/mol. The structure comprises:

  • BCN moiety: Provides click chemistry capabilities.
  • PEG segment: Enhances solubility.
  • Val-Cit dipeptide: Serves as a cleavable linker.
  • PAB group: Assists in drug release.

The arrangement allows for efficient bioconjugation and targeted delivery of therapeutic agents .

Chemical Reactions Analysis

Reactions and Technical Details

BCN-PEG1-Val-Cit-PAB-OH participates in several chemical reactions:

  1. Cleavage Reactions: The Val-Cit linker undergoes cleavage by cathepsin B, releasing the cytotoxic drug payload within target cells.
  2. Click Chemistry Reactions: The BCN group engages in strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules under mild conditions, facilitating bioconjugation without copper catalysts .

These reactions are essential for the functionality of ADCs, allowing for precise control over drug delivery mechanisms.

Mechanism of Action

The mechanism of action for BCN-PEG1-Val-Cit-PAB-OH involves several steps:

  1. Targeting: The compound is conjugated to an antibody that specifically targets cancer cells.
  2. Internalization: Upon binding, the antibody-drug conjugate is internalized into the cancer cell.
  3. Cleavage: Inside the lysosome, cathepsin B cleaves the Val-Cit linker.
  4. Action: The released cytotoxic drug exerts its effects, leading to cell death .

This mechanism ensures that the drug is released selectively within malignant cells, minimizing damage to healthy tissues.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BCN-PEG1-Val-Cit-PAB-OH exhibits several notable physical and chemical properties:

  • Solubility: Enhanced due to the PEG component, making it suitable for biological applications.
  • Stability: High stability in circulation with selective cleavage under lysosomal conditions.
  • Purity: Typically ≥95%, ensuring reliable performance in therapeutic applications .

These properties are critical for its effectiveness as a component in antibody-drug conjugates.

Applications

BCN-PEG1-Val-Cit-PAB-OH has diverse applications across various scientific fields:

  • Chemistry: Utilized in click chemistry for bioconjugation and labeling experiments.
  • Biology: Facilitates studies on cellular processes through targeted delivery systems.
  • Medicine: Integral in developing antibody-drug conjugates for targeted cancer therapies, enhancing treatment specificity and efficacy.
  • Industry: Employed in synthesizing specialized polymers and materials for biomedical applications .
Introduction to Antibody-Drug Conjugates (ADCs) and Linker Chemistry

Evolution of Antibody-Drug Conjugate Technology and the Role of Linker Design

The development of antibody-drug conjugates represents a paradigm shift in targeted cancer therapy. Early conjugates suffered from heterogeneity due to non-site-specific conjugation techniques, leading to variable drug-to-antibody ratios and suboptimal pharmacokinetics. This heterogeneity necessitated the evolution toward homogeneous conjugates with precisely defined drug attachment sites and stoichiometries [8]. Linker design emerged as a critical determinant of conjugate efficacy, influencing systemic stability, payload release kinetics, and ultimate therapeutic efficacy. The introduction of enzymatic conjugation strategies, particularly microbial transglutaminase-mediated methods, enabled site-specific modification of glutamine 295 residues within antibody Fc regions. This advancement facilitated the production of homogeneous conjugates with defined drug-to-antibody ratios of two. However, achieving higher drug-to-antibody ratios demanded innovative branched linker architectures to accommodate multiple payload molecules without compromising antibody integrity or function [8].

Classification of Antibody-Drug Conjugate Linkers: Cleavable versus Non-Cleavable Systems

Antibody-drug conjugate linkers broadly categorize into cleavable and non-cleavable systems based on their drug release mechanisms. Non-cleavable linkers rely on complete antibody degradation within target cells to release payloads, offering exceptional plasma stability but potentially limiting therapeutic activity to payloads capable of retaining potency when linked to antibody fragments. Cleavable linkers, conversely, incorporate specific stimuli-responsive elements designed for controlled payload liberation within the tumor microenvironment or intracellular compartments. Common triggers include acidic pH (hydrazone linkers), reducing environments (disulfide linkers), and proteolytic enzymes (peptide linkers) [10]. Peptide-based cleavable linkers, exemplified by the valine-citrulline dipeptide sequence, leverage the elevated activity of specific lysosomal proteases, such as cathepsin B, within cancer cells. This enzymatic trigger provides a critical mechanism for selective payload release directly within the target cell, maximizing cytotoxicity against tumors while minimizing off-target effects [10].

Properties

Product Name

BCN-PEG1-Val-Cit-PAB-OH

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[3-[[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate

Molecular Formula

C34H50N6O8

Molecular Weight

670.8 g/mol

InChI

InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25?,26?,27?,28-,30+/m0/s1

InChI Key

OSYNANIXGPEZED-RHMCSHEESA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.